(E)-3-(2-methoxyphenyl)-N-phenethyl-2-phenyl-2-propenamide
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Overview
Description
(E)-3-(2-methoxyphenyl)-N-phenethyl-2-phenyl-2-propenamide is an organic compound that belongs to the class of amides It is characterized by the presence of a methoxyphenyl group, a phenethyl group, and a phenyl group attached to a propenamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-methoxyphenyl)-N-phenethyl-2-phenyl-2-propenamide typically involves the reaction of (E)-3-(2-methoxyphenyl)-2-propenoic acid with phenethylamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. Common reagents used in this synthesis include coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to activate the carboxylic acid group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Solvent selection, temperature control, and purification steps such as recrystallization or chromatography are critical factors in the industrial production process.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2-methoxyphenyl)-N-phenethyl-2-phenyl-2-propenamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.
Reduction: The carbon-carbon double bond in the propenamide backbone can be reduced to form a saturated amide.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.
Substitution: Electrophilic aromatic substitution reactions often use reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of (E)-3-(2-hydroxyphenyl)-N-phenethyl-2-phenyl-2-propenamide.
Reduction: Formation of (E)-3-(2-methoxyphenyl)-N-phenethyl-2-phenylpropanamide.
Substitution: Formation of substituted derivatives such as (E)-3-(2-nitrophenyl)-N-phenethyl-2-phenyl-2-propenamide or (E)-3-(2-bromophenyl)-N-phenethyl-2-phenyl-2-propenamide.
Scientific Research Applications
(E)-3-(2-methoxyphenyl)-N-phenethyl-2-phenyl-2-propenamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Investigated for its potential therapeutic effects in treating various medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-3-(2-methoxyphenyl)-N-phenethyl-2-phenyl-2-propenamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(2-methoxyphenyl)-2-propenoic acid
- (E)-3-(2-methoxyphenyl)prop-2-en-1-ol
- (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol
Uniqueness
(E)-3-(2-methoxyphenyl)-N-phenethyl-2-phenyl-2-propenamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(E)-3-(2-methoxyphenyl)-2-phenyl-N-(2-phenylethyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO2/c1-27-23-15-9-8-14-21(23)18-22(20-12-6-3-7-13-20)24(26)25-17-16-19-10-4-2-5-11-19/h2-15,18H,16-17H2,1H3,(H,25,26)/b22-18+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKBBZNAFVWKFBI-RELWKKBWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C(C2=CC=CC=C2)C(=O)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C(\C2=CC=CC=C2)/C(=O)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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